molecular formula C27H28N3O4+ B14457573 3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium CAS No. 74515-31-4

3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium

Cat. No.: B14457573
CAS No.: 74515-31-4
M. Wt: 458.5 g/mol
InChI Key: VUYUXGPMBQPUMU-UHFFFAOYSA-O
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Description

3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium is a complex organic compound with a unique structure that includes ethoxycarbonyl groups, an ethyl group, and a phenyl group attached to a phenanthridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,8-Bis((ethoxycarbonyl)amino)-5-ethylphenanthridinium
  • 3,8-Bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium

Uniqueness

3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

74515-31-4

Molecular Formula

C27H28N3O4+

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl N-[3-(ethoxycarbonylamino)-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]carbamate

InChI

InChI=1S/C27H27N3O4/c1-4-30-24-17-20(29-27(32)34-6-3)13-15-22(24)21-14-12-19(28-26(31)33-5-2)16-23(21)25(30)18-10-8-7-9-11-18/h7-17H,4-6H2,1-3H3,(H,28,31)/p+1

InChI Key

VUYUXGPMBQPUMU-UHFFFAOYSA-O

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC

Origin of Product

United States

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